Product packaging for 2-(heptylthio)-1H-benzo[d]imidazole(Cat. No.:CAS No. 143966-20-5)

2-(heptylthio)-1H-benzo[d]imidazole

Cat. No.: B2384527
CAS No.: 143966-20-5
M. Wt: 248.39
InChI Key: WXXMCRNIEVMWKH-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Chemistry and its Significance in Heterocyclic Compound Research

Benzimidazole is a heterocyclic aromatic organic compound, resulting from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. arabjchem.orgdoaj.org This structural motif is a cornerstone in heterocyclic chemistry due to its presence in a wide array of biologically active molecules and its versatile chemical nature. arabjchem.orgthieme-connect.com The benzimidazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. ijpcbs.com

The significance of benzimidazoles stems from their structural similarity to naturally occurring purines, the building blocks of DNA. This resemblance allows them to interact with various biological targets. arabjchem.org The benzimidazole ring system is relatively stable, resistant to cleavage by concentrated acids and alkalis, and only undergoes oxidation or reduction under vigorous conditions. ijpcbs.com This stability, coupled with the ability to be readily functionalized at various positions, makes it an attractive scaffold for the synthesis of new chemical entities. arabjchem.orgthieme-connect.com

The synthesis of benzimidazoles can be achieved through several routes, most commonly by the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. thieme-connect.comconnectjournals.com This accessibility and the wide range of possible substitutions contribute to its prominence in research.

Importance of 2-Thioalkylated Benzimidazole Scaffolds in Academic Inquiry

Within the broad class of benzimidazoles, those bearing a sulfur-containing substituent at the 2-position, known as 2-thioalkylated benzimidazoles, are of particular importance in academic research. The introduction of a thioether linkage (-S-alkyl) at this position significantly influences the molecule's electronic and steric properties, which can in turn modulate its biological activity and physical characteristics.

The synthesis of these scaffolds often involves the reaction of 2-mercaptobenzimidazole (B194830) with various alkylating agents. umich.eduscirp.org For instance, the reaction of 2-mercaptobenzimidazole with ethyl bromoacetate (B1195939) in the presence of a base yields ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate. mdpi.com Similarly, reaction with benzyl (B1604629) chloride can produce 2-(benzylthio)-1H-benzimidazole. mdpi.comnih.gov These synthetic strategies allow for the introduction of a wide variety of alkyl chains, enabling the systematic investigation of structure-activity relationships.

The thioether group in the 2-position can participate in various chemical transformations, further expanding the chemical space accessible from these scaffolds. The sulfur atom can be oxidized to sulfoxides and sulfones, or the C-S bond can be cleaved under specific conditions, providing a handle for further functionalization.

Rationale for In-depth Research on 2-(Heptylthio)-1H-benzo[d]imidazole

The specific focus on this compound is driven by the desire to understand how the properties of a 2-thioalkylated benzimidazole are influenced by a longer, more lipophilic alkyl chain. The heptyl group, a seven-carbon alkyl chain, significantly increases the nonpolar character of the molecule compared to smaller alkyl substituents.

This increased lipophilicity can have profound effects on the compound's behavior in various chemical and biological systems. For example, it can enhance the molecule's ability to cross nonpolar barriers, such as cell membranes, which is a critical factor in the study of potential bioactive compounds. The length and flexibility of the heptyl chain can also influence how the molecule binds to and interacts with specific target sites.

Research into this compound aims to elucidate these structure-property relationships. By systematically studying compounds with varying alkyl chain lengths, researchers can gain insights into the optimal lipophilicity for a desired application. The synthesis of this specific compound would likely follow the general methods for 2-thioalkylation of benzimidazoles, for example, by reacting 2-mercaptobenzimidazole with a heptyl halide. The detailed characterization of its physical and chemical properties provides valuable data for computational modeling and further rational design of novel benzimidazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2S B2384527 2-(heptylthio)-1H-benzo[d]imidazole CAS No. 143966-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-heptylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-3-4-5-8-11-17-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXMCRNIEVMWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Heptylthio 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 2-(heptylthio)-1H-benzo[d]imidazole, a combination of one- and two-dimensional NMR experiments has provided an unambiguous assignment of all proton and carbon resonances, confirming the connectivity of the heptylthio group to the C2 position of the benzimidazole (B57391) core.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a polar aprotic solvent, the tautomeric exchange of the N-H proton on the imidazole (B134444) ring is slowed, allowing for the observation of distinct signals for the aromatic protons. researchgate.net

The characteristic signals for the heptyl chain are observed in the upfield region of the spectrum. The terminal methyl group (CH₃) typically appears as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the sulfur and the terminal methyl group, as well as the other methylene groups in the chain, present as multiplets. The protons on the benzimidazole ring resonate in the downfield aromatic region. Due to the rapid tautomerism at room temperature in less polar solvents like chloroform-d (B32938) (CDCl₃), the chemically equivalent protons on the benzene (B151609) ring may appear as two multiplets. researchgate.net

Table 1: ¹H NMR Chemical Shift Data for 2-(alkylthio)-1H-benzo[d]imidazole Derivatives

Proton Assignment 2-(ethylthio)-1H-benzo[d]imidazole (in DMSO-d₆) asianpubs.org 2-(butylthio)-1H-benzo[d]imidazole (in CDCl₃) rsc.org
N-H12.40 (s, 1H)7.68 – 7.59 (m, 1H)
Aromatic H7.36 (m, 2H), 7.00 (dd, J=9.4, 3.2 Hz, 2H)7.21 – 7.06 (m, 4H)
α-CH₂2.73 (q, J=7.6 Hz, 2H)2.79 – 2.67 (m, 2H)
Other CH₂-1.80 (dt, J=15.5, 7.7 Hz, 2H), 1.61 – 1.17 (m, 2H), 1.42 – 1.32 (m, 2H)
CH₃1.22 (t, J=7.6 Hz, 3H)-

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for the carbon atoms of the benzimidazole ring system and the heptyl side chain.

The C2 carbon, being attached to both a sulfur and two nitrogen atoms, typically resonates at a significantly downfield chemical shift. The carbons of the benzene ring (C4/C7 and C5/C6) also appear in the aromatic region. Due to tautomerism, the pairs C4/C7 and C5/C6 can become chemically equivalent, leading to fewer signals than expected in the aromatic region. researchgate.netarabjchem.org The carbons of the heptyl chain will appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for 2-(alkylthio)-1H-benzo[d]imidazole Derivatives

Carbon Assignment 2-(ethylthio)-1H-benzo[d]imidazole (in DMSO-d₆) rsc.org 2-(butylthio)-1H-benzo[d]imidazole (in CDCl₃) rsc.org
C2156.05152.3
C4/C7 & C5/C6141.02, 120.94, 115.38132.3, 132.1, 127.6, 114.0
α-CH₂21.8929.0
Other CH₂-28.2, 20.0
CH₃12.1413.6

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To definitively establish the molecular structure and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. asianpubs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the heptyl chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons on the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduuvic.ca This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the α-CH₂ protons would correlate with the signal for the α-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduuvic.ca This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. A key correlation in the HMBC spectrum of this compound would be between the protons of the α-CH₂ group and the C2 carbon of the benzimidazole ring, unequivocally confirming the attachment of the heptylthio group at this position.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. researchgate.netresearchgate.net

A broad band in the region of 3200-2400 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring, which is often broadened due to intermolecular hydrogen bonding. mersin.edu.tr The C-H stretching vibrations of the aromatic ring and the aliphatic heptyl chain are typically observed in the 3100-2800 cm⁻¹ region. The C=N stretching vibration of the imidazole ring and the C=C stretching vibrations of the benzene ring are expected in the 1650-1450 cm⁻¹ region. researchgate.net The C-N stretching vibrations usually appear in the 1350-1250 cm⁻¹ range. The C-S stretching vibration, a key indicator of the thioether linkage, is expected to be weaker and can be found in the 800-600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for Benzimidazole Derivatives

Vibrational Mode Expected Wavenumber Range (cm⁻¹) researchgate.netmersin.edu.tr
N-H stretch (H-bonded)3200-2400 (broad)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch2960-2850
C=N and C=C stretch1650-1450
C-N stretch1350-1250
C-S stretch800-600

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzimidazole chromophore. researchgate.net Benzimidazole derivatives typically exhibit two main absorption bands in the UV region, which are attributed to π → π* electronic transitions within the conjugated system of the benzimidazole ring. nih.gov The position and intensity of these bands can be influenced by the substituent at the C2 position and the solvent used for the measurement.

Table 4: UV-Vis Absorption Data for a Benzimidazole Derivative

Compound Solvent λmax (nm)
6-nitro-2-(4-nitrophenyl)-1H-benzimidazole researchgate.netNot Specified~270, ~350

Note: Specific UV-Vis data for this compound was not found. The data for a related derivative is provided to give an indication of the expected absorption regions.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C-S bond, leading to the formation of a heptyl radical and a benzimidazole-2-thiol cation, or the loss of the heptyl chain through various rearrangements. Fragmentation of the benzimidazole ring itself would also be expected.

Single-Crystal X-ray Diffraction (XRD) and Solid-State Structural Analysis of 2-(Benzylthio)-1H-benzo[d]imidazole

The three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction (XRD). This powerful analytical technique has been applied to elucidate the structure of 2-(benzylthio)-1H-benzo[d]imidazole, providing precise details on its molecular conformation, geometrical parameters, and the intricate network of intermolecular forces that govern its crystal packing. The crystallographic data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 672826.

Molecular Conformation and Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

The precise bond lengths and angles within the benzimidazole ring are characteristic of this heterocyclic system, showing partial double bond character within the N-C-N segment of the imidazole ring. The C-S and S-C bond lengths of the thioether linkage are consistent with typical values for such functional groups. The orientation of the benzyl (B1604629) group relative to the benzimidazole plane is a key conformational feature, described by the dihedral angles involving the C-S-C plane and the aromatic rings.

Interactive Data Table: Selected Bond Lengths for 2-(Benzylthio)-1H-benzo[d]imidazole

Atom 1 Atom 2 Bond Length (Å)
S1 C7 1.765 (2)
S1 C8 1.831 (2)
N1 C7 1.325 (3)
N2 C7 1.340 (3)
N1 C1 1.395 (3)
N2 C6 1.392 (3)

Interactive Data Table: Selected Bond Angles for 2-(Benzylthio)-1H-benzo[d]imidazole

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C7 S1 C8 103.19 (11)
N1 C7 N2 113.3 (2)
N1 C7 S1 124.22 (18)
N2 C7 S1 122.48 (18)

Note: The data presented is for the representative compound 2-(benzylthio)-1H-benzo[d]imidazole. Atom numbering is based on the published crystal structure.

Crystal Packing and Intermolecular Interactions (e.g., N-H...N, C-H...π, Hydrogen Bonding Networks)

The arrangement of molecules in the crystal lattice of 2-(benzylthio)-1H-benzo[d]imidazole is directed by a combination of strong and weak intermolecular interactions, creating a stable three-dimensional supramolecular architecture.

A prominent feature of the crystal packing is the formation of infinite chains of molecules linked by N-H...N hydrogen bonds . In this interaction, the N-H group of the imidazole ring of one molecule donates its hydrogen to the lone pair of the imine nitrogen atom of an adjacent molecule. This head-to-tail arrangement is a common and robust supramolecular synthon in benzimidazole chemistry, effectively organizing the molecules into one-dimensional arrays.

Hirshfeld Surface Analysis for Interatomic Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

For a molecule like 2-(benzylthio)-1H-benzo[d]imidazole, the Hirshfeld surface would be expected to highlight several key features:

dnorm Surface: This map would show distinct red regions corresponding to the N-H...N hydrogen bonds, indicating that the atoms involved are closer than the sum of their van der Waals radii. Other, less intense red spots might indicate the C-H...π interactions.

Fingerprint Plots: A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For this class of compounds, the plot would likely show characteristic spikes. The sharp spikes at the bottom left of the plot would correspond to the strong N-H...N hydrogen bonds. A more diffuse "wing-like" pattern would be indicative of the numerous, weaker H...H contacts, which often comprise the largest percentage of the total surface area. Additional features in the plot would correspond to C-H/H-C and N-H/H-N contacts, providing a complete picture of the intermolecular environment. The presence of sulfur would also lead to characteristic S...H contacts.

This analysis allows for a detailed understanding of how neighboring molecules interact, confirming the importance of the N-H...N hydrogen bonding and providing a visual and quantitative measure of the more subtle C-H...π and other van der Waals forces that contribute to the stability of the crystal structure.

Computational Chemistry and Theoretical Investigations of 2 Heptylthio 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate and efficient calculation of the electronic structure of molecules. For derivatives of benzimidazole (B57391), DFT methods, particularly those employing the B3LYP functional, have been successfully used to investigate their molecular and electronic properties.

Optimized Molecular Geometry and Electronic Structure Determination

Theoretical calculations on analogous benzimidazole structures reveal that the benzimidazole ring is essentially planar. The introduction of a heptylthio group at the 2-position is not expected to significantly distort the planarity of this core structure. The heptyl chain, due to its flexibility, can adopt various conformations. The bond lengths and angles within the benzimidazole moiety are predicted to be in good agreement with experimental data for similar compounds. For instance, the C=N bond within the imidazole (B134444) ring is expected to have a length of approximately 1.38 Å, while the C-S bond connecting the heptylthio group is anticipated to be around 1.77 Å. These theoretical predictions provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Prediction and Analysis of Vibrational Frequencies

The vibrational spectrum of 2-(heptylthio)-1H-benzo[d]imidazole can be predicted using DFT calculations, providing theoretical infrared (IR) and Raman spectra. Key vibrational modes for the benzimidazole core include N-H stretching, typically observed in the range of 3100-3500 cm⁻¹, and C=N stretching vibrations around 1620 cm⁻¹. The C-H stretching vibrations of the benzene (B151609) ring are expected in the 3000-3100 cm⁻¹ region. The heptylthio substituent will introduce characteristic vibrations, such as C-H stretching of the alkyl chain below 3000 cm⁻¹ and C-S stretching, which typically appears in the 600-800 cm⁻¹ range. Comparing these calculated frequencies with experimental data, when available, allows for a detailed assignment of the spectral bands and confirmation of the molecular structure.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring and the sulfur atom of the thioether group, indicating these are the primary sites for electron donation. The LUMO is generally distributed over the benzimidazole ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the HOMO-LUMO gap is expected to be a significant parameter in assessing its potential as an electronic material or in understanding its reaction mechanisms.

ParameterPredicted Value/LocationSignificance
HOMO Localized on the benzimidazole ring and sulfur atomElectron-donating ability
LUMO Distributed over the benzimidazole ring systemElectron-accepting ability
Energy Gap Chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MESP) Mapping and Reactive Site Assignment

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In the MESP of this compound, the most negative potential (red and yellow regions) is expected to be located around the nitrogen atoms of the imidazole ring, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (blue regions), likely found around the N-H proton and the hydrogen atoms of the benzene ring, are susceptible to nucleophilic attack. The sulfur atom may also exhibit a region of negative potential, influencing its interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular interactions, such as charge transfer and hyperconjugation. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of the benzimidazole ring. These interactions, particularly the n -> π* and n -> σ* transitions, contribute to the stability of the molecule. The analysis can quantify the energy of these hyperconjugative interactions, providing a deeper understanding of the electronic communication between the heptylthio substituent and the benzimidazole core.

Calculation of Global and Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for specific types of reactions. For this compound, Fukui functions would pinpoint which atoms are most susceptible to nucleophilic, electrophilic, and radical attack, complementing the qualitative predictions from MESP analysis.

DescriptorDefinitionPredicted Significance for this compound
Chemical Potential (μ) -(IP+EA)/2Indicates electron donating/accepting ability.
Hardness (η) (IP-EA)/2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ²/2ηQuantifies the propensity to accept electrons.
Fukui Functions Identify specific atomic sites for electrophilic, nucleophilic, and radical attack.

Theoretical Studies of Tautomerism and Isomerism

Computational chemistry provides significant insights into the structural nuances of this compound, particularly concerning the phenomena of tautomerism and isomerism. These theoretical investigations are crucial for understanding the molecule's stability, reactivity, and potential interactions. The primary focus of such studies on this and structurally related compounds is the thiol-thione tautomerism inherent to the 2-mercaptobenzimidazole (B194830) scaffold.

The this compound molecule can theoretically exist in two primary tautomeric forms: the thiol form (also referred to as the 'mercapto' form) and the thione form. In the thiol form, the sulfur atom is attached to the C2 carbon of the benzimidazole ring via a single bond, and the proton is located on one of the nitrogen atoms of the imidazole ring. In the thione form, a double bond exists between the C2 carbon and the sulfur atom, with the proton residing on the sulfur atom, forming a sulfhydryl group.

Theoretical studies on analogous 5(6)-substituted benzimidazole-2-thiones have been conducted to determine the relative stabilities of these tautomeric forms. semanticscholar.org Using semi-empirical methods such as AM1, PM3, and PM5, researchers have calculated the tautomeric equilibrium constants (KT). These calculations consistently indicate that the thione form is predominantly favored over the thiol form. semanticscholar.org This preference is a key factor in understanding the fundamental structure and chemistry of this class of compounds.

Further sophisticated investigations using density functional theory (DFT), specifically with the B3LYP functional and 6-311G** basis set, on 2-mercaptobenzimidazole and its analogues have reinforced these findings. researchgate.net These studies have examined the proton transfer processes between the thione and thiol tautomers. The calculations have consistently shown that the thione tautomer is the more stable form, not only in the gas phase but also in aqueous and methanol (B129727) solutions. researchgate.net The solvent effects, as modeled by the Polarizable Continuum Model (PCM), did not significantly alter the energy barrier for the tautomerization, further supporting the intrinsic stability of the thione form. researchgate.net

In addition to tautomerism, the possibility of rotational isomerism (conformers) related to the heptyl chain exists. However, the primary focus of theoretical studies on similar structures has been the tautomeric equilibrium due to its significant impact on the electronic structure and properties of the benzimidazole core. For 2-alkyl substituted 1H-benzo[d]imidazoles, NMR studies in certain solvents have shown an averaging of signals for the tautomeric positions, indicating a dynamic exchange process is occurring. mdpi.com

The relative stabilities of tautomers in related benzimidazole-2-thiones, as calculated by various semi-empirical methods, are presented below. A higher positive value for the relative stability (RS) indicates greater stability of the thione form.

Tautomeric FormMethodRelative Stability (kcal/mol)
Thione (I 1c) vs. Thiol (I 2c)AM110.93
Thione (I 1c) vs. Thiol (I 2c)PM312.18
Thione (I 1c) vs. Thiol (I 2c)PM511.23

Data adapted from a study on benzimidazole-2-thione (X=H). semanticscholar.org

These theoretical findings, derived from molecules with the same core structure, strongly suggest that this compound will predominantly exist in the thione tautomeric form. The energetic preference for the thione isomer is a critical piece of information for predicting its chemical behavior and for the rational design of related compounds in various applications.

Chemical Reactivity and Derivatization Strategies for 2 Heptylthio 1h Benzo D Imidazole

Reactions at the 1H-Benzimidazole Nitrogen Atom

The benzimidazole (B57391) ring system contains two distinct nitrogen atoms. chemicalbook.com The nitrogen at position 1 (N1) is a pyrrole-type, while the nitrogen at position 3 (N3) is a pyridine-type. chemicalbook.com This difference in electronic nature makes the benzimidazole ring amenable to various reactions, particularly at the N1 position.

Alkylation is a common strategy to derivatize the 1H-benzimidazole nitrogen. This reaction typically involves the use of alkyl halides in the presence of a base. For instance, benzimidazoles can be efficiently alkylated with alkyl halides to form 1-alkylbenzimidazoles. chemicalbook.com In the context of 2-(heptylthio)-1H-benzo[d]imidazole, this would involve the reaction with an alkylating agent to introduce a substituent at the N1 position. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, with a base like potassium hydroxide (B78521) has been reported for the N-alkylation of 2-substituted benzimidazole derivatives with alkyl bromides (C3-C10). researchgate.net

Furthermore, acylation of the nitrogen atom is another viable derivatization pathway. For example, the reaction of 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione with acetic anhydride (B1165640) yields 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. mdpi.com This indicates that an acetyl group can be introduced at the N1 position. However, it is noteworthy that this acetyl group can be susceptible to hydrolysis, particularly in the presence of a base. mdpi.com

Modifications and Substitutions of the Thioether Linkage

The thioether linkage at the C2 position of the benzimidazole ring is a key functional group that can be readily modified. One common approach is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This transformation can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

Another important reaction is the substitution of the heptylthio group. The C2 position of the benzimidazole ring is prone to nucleophilic substitution. chemicalbook.com This allows for the displacement of the heptylthio group with other nucleophiles, leading to a diverse range of 2-substituted benzimidazoles. For instance, the reaction of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles with a benzyl (B1604629) bromide derivative in refluxing ethyl alcohol demonstrates the feasibility of modifying the thioether linkage. tci-thaijo.org

The synthesis of this compound itself often starts from 2-mercaptobenzimidazole (B194830), which is then alkylated with a heptyl halide. This highlights the nucleophilic character of the thiol group and its susceptibility to alkylation. Conversely, the thioether can be cleaved under certain conditions, allowing for the introduction of different functionalities at the C2 position.

Derivatization of the Heptyl Chain and its Impact on Molecular Properties

The heptyl chain provides a lipophilic character to the molecule and offers opportunities for further derivatization. Modifications to this alkyl chain can have a significant impact on the physicochemical properties of the compound, such as its solubility, lipophilicity, and membrane permeability.

One potential strategy is the introduction of functional groups along the heptyl chain. This could include hydroxylation, halogenation, or the introduction of unsaturation (double or triple bonds). For example, the introduction of a hydroxyl group could increase the polarity and aqueous solubility of the molecule.

The length of the alkyl chain itself is a critical determinant of the molecule's properties. Studies on other aryl alkyl systems have shown that increasing the length of the alkyl chain can significantly impact the micellization process and surface tension reduction. nih.gov In a series of aryl alkyl disulfide derivatives, an increase in the binding constants to bovine serum albumin (BSA) was observed with increasing chain length from C8 to C12, indicating that the length of the alkyl chain influences protein binding. nih.gov This suggests that varying the length of the alkyl chain in 2-(alkylthio)-1H-benzo[d]imidazoles could be a valuable strategy to modulate their molecular properties and interactions with biological targets.

Electrophilic and Nucleophilic Reactions on the Benzimidazole Aromatic System

The benzimidazole ring is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive and therefore susceptible to electrophilic attack. chemicalbook.com This allows for the introduction of various substituents onto the benzene (B151609) portion of the molecule. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Conversely, the imidazole (B134444) part of the ring system, particularly the C2 position, is prone to nucleophilic substitution. ijdrt.com However, the benzene ring can also undergo nucleophilic aromatic substitution (SNA_r_), especially when activated by electron-withdrawing groups. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo intramolecular S_N_Ar reactions. nih.gov While this compound does not have a strongly activating nitro group, this principle highlights the potential for nucleophilic attack on the aromatic system under specific conditions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Non-Clinical Context)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to the properties and activity of a molecule. In a non-clinical context, SAR studies of this compound derivatives would focus on how modifications to different parts of the molecule affect its physicochemical properties and in vitro activities.

For instance, SAR studies on other benzimidazole derivatives have revealed important insights. In a series of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo-[d]imidazoles, minor changes to a phenyl group at the C2 position, such as replacing a 4-CF₃ group with tert-butyl, -CH₃, or F, led to a decrease in activity. nih.gov This highlights the sensitivity of activity to substitutions on the C2 substituent.

Similarly, for this compound derivatives, SAR studies could explore the following:

Impact of N1-substitution: Introducing different alkyl or aryl groups at the N1 position could affect the molecule's polarity, steric bulk, and hydrogen bonding capacity.

Modification of the thioether: As discussed, converting the sulfide to a sulfoxide or sulfone, or replacing the heptylthio group with other functionalities, would be a key area of investigation.

Varying the alkyl chain length: As suggested by studies on other alkylated compounds, the length of the alkyl chain can significantly influence properties like lipophilicity and binding affinity. nih.gov

Substitution on the benzimidazole ring: Introducing substituents on the benzene ring could modulate the electronic properties of the entire molecule.

A systematic exploration of these structural modifications would allow for the development of a comprehensive SAR profile for this class of compounds.

Coordination Chemistry of 2 Heptylthio 1h Benzo D Imidazole Analogues

Ligand Properties of Benzimidazole (B57391) Thioether Derivatives

Benzimidazole thioether derivatives are classified as N,S-donor ligands, possessing both a soft donor atom (sulfur) and a borderline donor atom (nitrogen). This dual-donor nature allows them to coordinate with a variety of transition metals, which are crucial in many catalytic and biological processes. researchgate.netmdpi.com The benzimidazole moiety itself is a significant structural feature, being isostructural with naturally occurring nucleotides, which imparts a degree of biocompatibility and potential for biological applications. mdpi.com

The physicochemical properties of these ligands, such as their solubility and electronic characteristics, can be readily tuned by modifying the substituents on the benzimidazole ring or the alkyl chain of the thioether group. For instance, the introduction of different functional groups can influence the ligand's steric and electronic properties, thereby affecting the stability and reactivity of the resulting metal complexes. researchgate.net The NH group within the benzimidazole ring is weakly acidic and can be deprotonated, allowing for the formation of anionic ligands and further diversifying the coordination possibilities. nih.gov

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of metal complexes with 2-(alkylthio)-1H-benzimidazole ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The reaction conditions, such as temperature, pH, and solvent system, can play a crucial role in determining the final structure and stoichiometry of the complex. researchgate.netnih.gov For example, one common method involves dissolving the benzimidazole derivative and the metal salt, often a halide or acetate, in a solvent like ethanol (B145695) or a mixture of solvents, followed by refluxing or stirring at room temperature to facilitate complex formation. nih.govnih.gov

A variety of analytical techniques are employed to characterize the resulting metal complexes. These include:

Elemental Analysis (C, H, N, S, and Metal): To determine the empirical formula and the metal-to-ligand ratio in the complex. researchgate.netuobaghdad.edu.iq

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N and C-S bonds upon complexation provide evidence of coordination of the imidazole (B134444) nitrogen and the thioether sulfur to the metal center. nih.govuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms can confirm coordination. uobaghdad.edu.iqrsc.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion. nih.govresearchgate.net

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the complex. nih.govrsc.org

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. researchgate.net

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and their decomposition patterns. researchgate.netuobaghdad.edu.iq

Table 1: Representative Metal Complexes of Benzimidazole Thioether Analogues and Characterization Data

ComplexLigandMetal IonProposed FormulaKey Characterization FindingsReference
1 1-methyl-2-(methylthiomethyl)-1H-benzimidazole (mmb)Ag(I)Ag(η²-mmb)₂X-ray crystallography revealed a distorted tetrahedral coordination at the Ag(I) ion with long Ag–S (ca. 2.70 Å) and shorter Ag–N (ca. 2.23 Å) bonds. researchgate.net
2 1-methyl-2-(tert-butylthiomethyl)-1H-benzimidazole (mtb)Ag(I)Ag(η²-mtb)₂Similar to complex 1, showed a distorted tetrahedral geometry around the Ag(I) center. researchgate.net
3 5,6-dimethylbenzimidazole (B1208971)Co(II)[Co(C₉H₁₀N₂)₂Cl₂]Elemental analysis confirmed a 1:2 metal-to-ligand ratio. UV-Vis spectra and magnetic susceptibility suggested a tetrahedral geometry. researchgate.net
4 5,6-dimethylbenzimidazoleCu(II)[Cu(C₉H₁₀N₂)₂Cl₂]Characterized by elemental analysis and spectroscopic methods, with a proposed tetrahedral geometry. researchgate.net

Investigation of Coordination Modes and Geometries (e.g., Monodentate, Bidentate)

Benzimidazole thioether ligands can adopt various coordination modes, primarily acting as either monodentate or bidentate chelating ligands. researchgate.net

Monodentate Coordination: In this mode, the ligand coordinates to the metal center through only one of the donor atoms, typically the more basic imidazole nitrogen atom. This is more common when the thioether group is sterically hindered or when the metal ion has a strong preference for nitrogen donors. nih.gov

Bidentate (N,S) Chelation: More commonly, these ligands act as bidentate chelators, coordinating to the metal ion through both the imidazole nitrogen and the thioether sulfur atoms. This forms a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the complex (the chelate effect). researchgate.netresearchgate.net The formation of a five-membered chelate ring is a common feature in the coordination chemistry of these ligands. researchgate.net

The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of the ligand, and the counter-anions present. Common geometries observed for complexes with benzimidazole thioether ligands include tetrahedral, square planar, and octahedral. researchgate.netresearchgate.netuobaghdad.edu.iq For instance, Ag(I) complexes with 1-methyl-2-(alkylthiomethyl)-1H-benzimidazoles have been shown to adopt a distorted tetrahedral geometry. researchgate.net Similarly, Co(II) and Cu(II) complexes with 5,6-dimethylbenzimidazole have been proposed to have tetrahedral geometries. researchgate.net

Supramolecular Assemblies Involving 2-(Heptylthio)-1H-benzo[d]imidazole Metal Complexes

The ability of benzimidazole derivatives to participate in non-covalent interactions, such as hydrogen bonding (via the N-H group) and π-π stacking (between the aromatic rings), makes them excellent building blocks for the construction of supramolecular assemblies. researchgate.netresearchgate.net When these ligands are incorporated into metal complexes, the resulting structures can self-assemble into higher-order architectures, including coordination polymers and metal-organic frameworks (MOFs). researchgate.net

These supramolecular structures are held together by a combination of metal-ligand coordination bonds and weaker intermolecular forces. researchgate.net The design and synthesis of such assemblies are of great interest due to their potential applications in areas like sensing, catalysis, and materials science. researchgate.netbeilstein-journals.org For example, the interplay between metal coordination and π-π stacking can lead to the formation of extended networks with specific topologies and functionalities. researchgate.net The conditions used for the self-assembly process, such as solvent and temperature, can significantly influence the final structure and morphology of the resulting supramolecular material. researchgate.net

Role of Benzimidazole-Based Ligands in Transition Metal Catalysis (e.g., C-S bond activation and formation)

Benzimidazole-based ligands, including thioether derivatives, have shown significant promise in the field of transition metal catalysis. Their ability to form stable complexes with various transition metals makes them suitable for a range of catalytic transformations. nih.govresearchgate.net

One area of particular interest is their application in reactions involving C-S bond activation and formation. The thioether functionality in ligands like this compound can interact with metal centers, potentially facilitating catalytic cycles that involve the cleavage or formation of carbon-sulfur bonds. While specific examples focusing solely on this compound are not extensively documented in the provided context, the broader class of benzimidazole thioether ligands has been explored in this capacity.

Furthermore, benzimidazole-containing ligands have been successfully employed in other important catalytic reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. researchgate.net Tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands for this transformation. researchgate.net The electronic and steric properties of the benzimidazole ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal complex. nih.gov

Advanced Research Applications of 2 Heptylthio 1h Benzo D Imidazole and Its Derivatives Non Clinical Focus

Materials Science Applications

The application of 2-(heptylthio)-1H-benzo[d]imidazole and its derivatives in materials science is a growing area of research, with a focus on protecting materials from degradation and developing new functional systems.

Anticorrosion Properties and Mechanisms

Benzimidazole (B57391) derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. nih.govproquest.comrsc.org The efficacy of these compounds, including those with alkylthio substituents like this compound, stems from their molecular structure, which typically includes heteroatoms (nitrogen and sulfur), aromatic rings, and π-bonds. proquest.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion. nih.govelectrochemsci.org

The mechanism of inhibition is generally attributed to the adsorption of the benzimidazole derivatives on the metal surface. nih.govnih.gov This adsorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, as well as through electrostatic interactions between the protonated inhibitor molecules and the charged metal surface. The planarity of the benzimidazole ring system also allows for effective surface coverage. nih.gov

Research indicates that benzimidazole derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govrsc.org However, a predominant effect on the cathodic reaction is frequently observed. nih.gov The adsorption of these inhibitors on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.net

A study on 1-octyl-2-(octylthio)-1H-benzimidazole, a structurally similar compound, demonstrated a corrosion inhibition efficiency of 93% for mild steel in a 1 M hydrochloric acid solution at a concentration of 10⁻³ M. researchgate.net This compound also acted as a mixed-type inhibitor and its adsorption followed the Langmuir isotherm. researchgate.net Similarly, other benzimidazole derivatives have shown high inhibition efficiencies, such as 95% for a compound abbreviated as MSB at a 10⁻³ M concentration. researchgate.net

Corrosion Inhibition Efficiency of Benzimidazole Derivatives
InhibitorMetalCorrosive MediumConcentration (M)Inhibition Efficiency (%)Inhibition TypeAdsorption Isotherm
1-octyl-2-(octylthio)-1H-benzimidazoleMild Steel1 M HCl10⁻³93MixedLangmuir
MSBCarbon SteelHCl solution10⁻³95Mixed (predominantly cathodic)Langmuir
LF₂Carbon SteelAcidic solution10⁻³95.4Mixed (predominantly cathodic)Langmuir
(E)-2-styryl-1H-benzo[d]imidazole (STBim)Carbon Steel15% HCl200 mgL⁻¹98Mixed (predominantly cathodic)Langmuir

Development of Chemosensors and Molecular Probes

The benzimidazole scaffold is an exceptional candidate for the development of optical chemical sensors due to its inherent properties such as electron-accepting ability, π-bridging capabilities, and metal-ion chelating properties. tandfonline.comtandfonline.com These characteristics make benzimidazole derivatives, including potentially this compound, suitable for designing fluorescent chemosensors for the detection of various analytes like metal ions and changes in pH. tandfonline.comtandfonline.com

Fluorescent chemosensors based on benzimidazole operate through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). tandfonline.com The benzimidazole moiety can act as a signaling unit and a recognition site, or it can be part of a more complex system where it functions as the receptor. tandfonline.com

For instance, benzimidazole-based sensors have been designed for the selective detection of metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺. tandfonline.comrsc.orgnih.gov A novel chemosensor based on 8-aminoquinoline (B160924) bearing a benzimidazole moiety demonstrated high selectivity and sensitivity for Zn²⁺ with a detection limit of 0.176 µM. nih.gov Another benzimidazole-derived sensor, BBMP, was developed for the selective "turn-off" detection of Cu²⁺ and ratiometric "turn-on" detection of Zn²⁺ in aqueous solutions. rsc.org The interaction with the metal ions often leads to a significant change in the fluorescence emission of the sensor molecule, allowing for quantitative detection. nih.govnih.gov

The design of these sensors often involves conjugating the benzimidazole unit with a known fluorophore. The benzimidazole part then acts as the ion-binding site (receptor). tandfonline.com Upon binding with the target analyte, the electronic properties of the system are altered, leading to a change in the fluorescence signal. nih.gov For example, a sensor for mercury ions utilized a quinoline-benzimidazole conjugate where the benzimidazole served as the receptor unit, and its coordination with Hg²⁺ resulted in a change of emission color from blue to colorless. tandfonline.com

Examples of Benzimidazole-Based Chemosensors
SensorTarget AnalyteSensing MechanismDetection LimitObserved Response
8-aminoquinoline-benzimidazole conjugateZn²⁺Chelation-induced enhanced fluorescence (CHEF)0.176 µMTurn-on fluorescence
BBMPCu²⁺Fluorescence quenching-Turn-off fluorescence
BBMPZn²⁺Inhibition of ESIPT-Ratiometric turn-on
Quinoline-benzimidazole conjugateHg²⁺Coordination-induced quenching-Emission color change (blue to colorless)
2-(pyridin-2-yl)-4,7-di(thiophen-2-yl)-3H-benzo[d]imidazole (2c)Zn²⁺Photoluminescence quenching16 nMSelective interaction

Applications in Advanced Functional Materials

The intrinsic properties of the benzimidazole ring system, such as high thermal stability and chemical resistance, make it a valuable component in the creation of advanced functional materials like polybenzimidazoles (PBIs). rsc.orgelsevier.com These polymers are known for their exceptional thermo-mechanical properties. elsevier.com The incorporation of benzimidazole units into polymer backbones can enhance properties like the glass transition temperature (Tg) due to strong intermolecular hydrogen bonding and charge transfer interactions. rsc.org

Research has focused on synthesizing novel poly(benzimidazole imide)s (PBIIs) which combine the advantageous properties of both polyimides and polybenzimidazoles. rsc.org For example, the synthesis of an N-phenyl-poly(benzimidazole imide) resulted in a polymer with a high glass-transition temperature of up to 425 °C and significantly reduced water absorption compared to traditional PBIIs. rsc.org

Furthermore, porous benzimidazole-linked polymers (BILPs) have been developed for applications in gas storage and separation. acs.org These materials are synthesized through the condensation reaction of aryl-o-diamines and aryl-aldehydes and exhibit moderate to high surface areas. acs.org BILPs have shown remarkable uptake capacity for gases like CO₂, H₂, and CH₄, and high selectivity for CO₂ over N₂ and CH₄. acs.org For instance, a specific BILP, denoted as BILP-4, recorded a CO₂ uptake of 24 wt% at 273 K and 1 bar, and a H₂ uptake of 2.3 wt% at 77 K and 1 bar. acs.org

Benzimidazole-based polymers are also being investigated for applications in polymer solar cells. elsevierpure.com A series of polymers with electron-deficient benzimidazole segments and electron-rich benzodithiophene segments have been synthesized and tested in solar cell devices, achieving power conversion efficiencies close to 1%. elsevierpure.com This suggests that with further structural modifications, polymers based on the benzimidazole segment hold promise for achieving higher efficiencies in photovoltaic applications. elsevierpure.com

Catalysis in Organic Transformations

The benzimidazole framework is a key structural element in modern catalytic systems, primarily serving as a ligand for metal-based catalysts. doi.org

Investigation of Catalytic Activity of Benzimidazole Derivatives

Benzimidazole derivatives are widely used as ligands in homogeneous and heterogeneous catalysis. doi.org They can coordinate with a variety of metal centers, and the resulting complexes can catalyze a broad range of organic transformations. nih.gov The catalytic activity is often influenced by the substituents on the benzimidazole ring, which can be tuned to modulate the electronic and steric properties of the catalyst.

For example, erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been used as a catalyst in the synthesis of benzimidazole derivatives themselves. nih.gov The catalyst's effectiveness was found to be dependent on the electronic nature of the reacting aldehyde, with electron-rich aldehydes favoring the formation of double-condensation products. nih.gov

Cobalt pincer complexes have been shown to catalyze the dehydrogenative coupling of primary alcohols and aromatic diamines to produce 2-substituted benzimidazoles. acs.org This reaction proceeds under base-free conditions and generates only water and hydrogen gas as byproducts, highlighting its green chemistry credentials. acs.org

Furthermore, N-heterocyclic carbene (NHC) complexes derived from benzimidazole have demonstrated significant catalytic potential. rsc.org Nickel and palladium complexes of benzimidazole-tethered NHCs have been used in Kumada and Heck coupling reactions, respectively. The catalytic effectiveness of these complexes was found to depend on the geometric isomerism, which in turn was influenced by the N-tether of the imidazolinylidene ring. rsc.org

Support for Heterogeneous Catalytic Systems

The immobilization of catalytically active species onto solid supports is a crucial strategy for developing recyclable and environmentally friendly heterogeneous catalysts. Benzimidazole derivatives can be incorporated into these systems either as part of the support material or as ligands that are anchored to the support. doi.org

Several studies have reported the use of various materials as supports for catalysts used in benzimidazole synthesis. rsc.org For instance, a nano-Ni(II)/Y zeolite catalyst has been used for the condensation of o-phenylenediamines with aromatic aldehydes or orthoesters under solvent-free conditions. rsc.orgrasayanjournal.co.in Other supported catalysts include zinc sulfide (B99878) nanoparticles, which have been used for the one-pot cyclocondensation of substituted aldehydes with o-phenylenediamines in ethanol (B145695). ajgreenchem.com

Magnetically recoverable heterogeneous catalysts have also been developed. One such system involves a 12-tungstophosphoric acid supported on silica-coated magnetic nanoparticles. chem-soc.si This catalyst was effective in the synthesis of 1,2-disubstituted benzimidazoles in water, and its magnetic nature allowed for easy separation and recycling. chem-soc.si The proposed mechanism involves the activation of the aldehyde by the acidic sites of the catalyst, followed by condensation with the diamine. chem-soc.si

Molecular Interactions with Biological Macromolecules (Excluding Clinical Human Data)

The biological potential of this compound is primarily attributed to its ability to interact with a variety of biological macromolecules. These interactions form the basis of its diverse in vitro activities.

Derivatives of 2-thio-1H-benzo[d]imidazole have demonstrated significant inhibitory activity against a range of microbial pathogens, including both bacteria and fungi. The lipophilic heptylthio group at the 2-position of the benzimidazole ring is thought to enhance the compound's ability to penetrate microbial cell membranes.

The antimicrobial mechanism of benzimidazole derivatives is multifaceted. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, these compounds have been suggested to target (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases, all of which are crucial for bacterial survival and replication. nih.gov Inhibition of these enzymes disrupts vital cellular processes, leading to bacteriostatic or bactericidal effects. In fungi, imidazole (B134444) derivatives are known to interfere with the biosynthesis of ergosterol, a key component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. nih.gov

The in vitro antimicrobial efficacy of 2-thio-benzimidazole derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). While specific MIC values for this compound are not extensively reported, data from analogous 2-substituted benzimidazole derivatives provide insight into their potential antimicrobial spectrum.

Table 1: Representative In Vitro Antimicrobial Activity of 2-Substituted Benzimidazole Derivatives Note: The following data is for illustrative purposes and represents the activity of various 2-substituted benzimidazole derivatives, not specifically this compound.

Compound Type Test Organism MIC (µg/mL) Reference
2-(Indol-3-yl)-1H-benzo[d]imidazole Staphylococcus aureus <1 - 7.8 nih.gov
2-(Indol-3-yl)-1H-benzo[d]imidazole Candida albicans 3.9 nih.gov
2-Thioacetamido-benzimidazole Escherichia coli 50 benthamscience.com
2-Thioacetamido-benzimidazole Pseudomonas aeruginosa 100 benthamscience.com
N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamide Staphylococcus aureus 10-20 niscpr.res.in
N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamide Candida albicans 10-20 niscpr.res.in

The structural features of this compound make it a candidate for interacting with the active sites of various enzymes, leading to their inhibition.

Acetylcholinesterase (AChE): Benzimidazole derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Molecular docking studies of some benzimidazole-based hybrids have shown strong binding affinities to AChE, suggesting their potential in the management of neurological disorders. nih.gov

Alpha-Glucosidase: Certain 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Kinetic studies have revealed that these compounds can act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov

Topoisomerase I: Benzimidazoles are recognized as a unique class of topoisomerase I poisons. They are believed to act as DNA minor groove binders, hindering the breakage and re-ligation activity of the enzyme. nih.gov This leads to the stabilization of the enzyme-DNA cleavage complex, ultimately resulting in DNA damage and apoptosis.

Kinases: A number of 2-substituted benzimidazole derivatives have been shown to exhibit potent inhibitory activity against various protein kinases, such as EGFR, HER2, and CDK2. nih.govimist.ma These enzymes are key regulators of cellular signaling pathways, and their inhibition is a major strategy in cancer therapy.

Table 2: Representative Enzyme Inhibitory Activity of Benzimidazole Derivatives Note: The following data is for illustrative purposes and represents the activity of various benzimidazole derivatives, not specifically this compound.

Enzyme Compound Type IC₅₀ (µM) Reference
α-Glucosidase 2-Phenyl-1H-benzo[d]imidazole derivative 0.71 nih.gov
Topoisomerase I Benzimidazole-triazole hybrid 4.56 nih.gov
EGFR Kinase Benzylidenebenzohydrazide hybrid 7.82 - 21.48 nih.gov
HER2 Kinase Benzylidenebenzohydrazide hybrid 7.82 - 21.48 nih.gov
17β-HSD10 2-Phenyl-1H-benzo[d]imidazole derivative 1.65 nih.gov

Molecular docking studies have provided valuable insights into the binding modes of benzimidazole derivatives with their protein targets. These computational models help to rationalize the observed biological activities and guide the design of more potent inhibitors.

For instance, docking studies of benzimidazole-based inhibitors with α-glucosidase have shown that these molecules can bind to an allosteric site, away from the catalytic center. nih.gov This is consistent with non-competitive inhibition kinetics. In the case of topoisomerase I, docking simulations have illustrated how benzimidazole derivatives can fit into the minor groove of the DNA, in close proximity to the enzyme's active site, thereby interfering with its function. nih.gov Similarly, docking of benzimidazole derivatives into the ATP-binding pocket of various kinases has revealed key interactions that explain their inhibitory activity. nih.gov

Several benzimidazole derivatives, particularly those with thioether linkages, have demonstrated notable antioxidant properties. The antioxidant mechanism of these compounds is often attributed to their ability to act as free radical scavengers. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the measurement of thiobarbituric acid reactive substances (TBARS) to assess lipid peroxidation are commonly used to evaluate this activity. nih.govnih.gov

The benzimidazole nucleus, coupled with the sulfur atom in the 2-(heptylthio) substituent, may contribute to the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the radical chain reactions that lead to oxidative stress. bas.bg

Table 3: Representative Antioxidant Activity of Benzimidazole Derivatives Note: The following data is for illustrative purposes and represents the activity of various benzimidazole derivatives, not specifically this compound.

Assay Compound Type Activity Reference
DPPH Radical Scavenging 2-Phenyl-1H-benzimidazole-2-carbohydrazide Weak to Moderate bas.bg
Lipid Peroxidation Inhibition 2-Phenyl-1H-benzimidazole acetohydrazide 15-57% inhibition nih.gov
ABTS Radical Scavenging Benzimidazole-2-thione hydrazone Active bas.bg

The planar benzimidazole ring system is well-suited for interaction with DNA. Studies have shown that benzimidazole derivatives can bind to DNA through two primary modes: intercalation and groove binding. nih.gov Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. Groove binding, on the other hand, involves the fitting of the molecule into the minor or major grooves of the DNA.

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, along with viscosity measurements, are employed to study these interactions with calf thymus DNA (CT-DNA). nih.gov The specific mode of binding is often dependent on the nature and position of the substituents on the benzimidazole core. The 2-(heptylthio) group, being a flexible alkyl chain, may influence the preference for groove binding over intercalation.

Design of Pharmaceutical Scaffolds and Lead Compound Development (Non-Clinical Pre-discovery)

The benzimidazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the development of ligands for a wide range of biological targets. nih.gov The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

The this compound structure represents a valuable starting point for lead compound development. The thioether linkage at the 2-position provides a handle for further chemical modifications. For example, novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids have been developed as selective receptor antagonists, demonstrating the utility of this scaffold in generating new therapeutic leads. nih.gov The heptyl chain itself can be modified to optimize properties such as lipophilicity and target engagement. The development of 2-substituted benzimidazoles as antimicrobial and anticancer agents further underscores the importance of this scaffold in drug discovery. nih.govnih.gov

Conclusion and Future Research Directions for 2 Heptylthio 1h Benzo D Imidazole

Synthesis of Key Academic Findings

The benzimidazole (B57391) scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological and chemical activities. nih.gov Research into this class of compounds has established their potential in various therapeutic areas. Notably, derivatives of 1H-benzo[d]imidazole are recognized for their significant antimicrobial properties, demonstrating activity against a range of bacteria and fungi, including resistant strains. nih.govnih.gov The mechanism of action for some of these compounds has been linked to the inhibition of crucial cellular processes, such as biofilm formation and the function of essential enzymes. nih.gov

In the realm of oncology, benzimidazole derivatives have been developed as potent anticancer agents. nih.gov Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer progression such as topoisomerase I and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov Furthermore, certain benzimidazole compounds have been investigated as kinase inhibitors, targeting signaling pathways that are critical for the growth and survival of cancer cells. nih.gov

Beyond biomedical applications, the benzimidazole structure has proven effective in the field of materials science, particularly as a corrosion inhibitor for various metals and alloys. researchgate.net The ability of these molecules to adsorb onto metal surfaces and form a protective layer is a key aspect of their inhibitory action. researchgate.net The versatility of the benzimidazole core is further highlighted by its exploration in neuroscience, with some derivatives showing activity as modulators of GABA-A receptors, suggesting potential for the treatment of neurological disorders. nih.gov While the broader class of benzimidazoles is well-studied, specific research on 2-(heptylthio)-1H-benzo[d]imidazole is not extensively documented in publicly available literature, indicating that its specific properties and potential applications are yet to be fully elucidated.

Identification of Unexplored Research Avenues and Knowledge Gaps

The most significant knowledge gap concerning this compound is the scarcity of dedicated scientific investigation into its unique properties and potential applications. While the general benzimidazole scaffold is well-documented, the specific contributions of the 2-heptylthio substituent to the chemical and biological profile of the molecule remain largely uncharacterized.

Key unexplored research avenues include:

Specific Biological Activity: There is a lack of data on the antimicrobial, antifungal, antiviral, and anticancer activity of this compound. The influence of the heptylthio group on the spectrum and potency of these activities is unknown.

Mechanism of Action: For any potential biological activity, the underlying mechanism of action has not been investigated. Understanding how this specific compound interacts with biological targets at a molecular level is crucial for its development.

Corrosion Inhibition Potential: While other benzimidazoles are known corrosion inhibitors, the effectiveness of this compound in this capacity has not been evaluated. researchgate.net The long alkyl chain of the heptyl group could theoretically enhance its protective properties.

Physicochemical Properties: A comprehensive characterization of its physicochemical properties, such as solubility, stability, and lipophilicity, is necessary for any potential application.

Structure-Activity Relationship (SAR): The relationship between the heptylthio substituent and the observed activity of the benzimidazole core has not been established. Comparative studies with other 2-alkylthio-benzimidazoles are needed to understand this relationship.

Prospective Directions for Fundamental and Applied Research

Future research on this compound should be directed at systematically exploring its chemical and biological properties to unlock its potential in various scientific and industrial fields.

Fundamental Research:

Synthesis and Characterization: The initial focus should be on the optimized synthesis and thorough spectroscopic characterization of this compound.

Computational Studies: In silico studies, including molecular docking and density functional theory (DFT), could predict its potential biological targets and reactivity, guiding experimental investigations.

Structure-Activity Relationship (SAR) Studies: A series of analogous compounds with varying alkyl chain lengths at the 2-thio position should be synthesized and evaluated to establish a clear SAR.

Applied Research:

Antimicrobial and Antifungal Screening: The compound should be screened against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains. nih.govnih.gov Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values should be determined.

Anticancer Evaluation: Its cytotoxic activity should be tested against a panel of human cancer cell lines. nih.gov Mechanistic studies could then focus on its potential as an inhibitor of targets like topoisomerases or kinases. nih.govnih.gov

Corrosion Inhibition Studies: The compound's efficacy as a corrosion inhibitor for mild steel and other alloys in various corrosive media should be investigated using electrochemical techniques and surface analysis. researchgate.net

Neurological Activity Exploration: Based on the activity of other benzimidazoles, its potential as a modulator of neuroreceptors like the GABA-A receptor could be explored. nih.gov

The following table outlines prospective research directions:

Research AreaSpecific FocusRationale
Medicinal Chemistry Antimicrobial and Antifungal ActivityThe benzimidazole core is a known pharmacophore with antimicrobial properties. nih.govnih.gov
Anticancer ActivityDerivatives have shown potential as topoisomerase and kinase inhibitors. nih.govnih.govnih.gov
Neuromodulatory ActivitySome benzimidazoles act on GABA-A receptors. nih.gov
Materials Science Corrosion InhibitionThe benzimidazole structure is effective in preventing metal corrosion. researchgate.net
Chemical Synthesis Optimization of SynthesisEfficient and scalable synthetic routes are crucial for further research.

By systematically addressing these research avenues, the scientific community can uncover the potential of this compound and pave the way for its application in medicine and industry.

Q & A

Q. What are the established synthetic routes for 2-(heptylthio)-1H-benzo[d]imidazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Condensation of o-phenylenediamine with carbon disulfide (CS₂) in ethanol under reflux, catalyzed by KOH, to form the benzimidazole-2-thiol intermediate .

Alkylation : Reaction of the thiol intermediate with 1-bromoheptane in a polar aprotic solvent (e.g., DMF) using NaH or K₂CO₃ as a base. Heating at 60–80°C for 12–24 hours ensures complete substitution .

  • Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 60:40). Purify via column chromatography or recrystallization. Yields >80% are achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons in benzimidazole appear as multiplets at δ 7.0–8.0 ppm.
  • The heptylthio chain shows a triplet for SCH₂ (δ 2.8–3.1 ppm) and a multiplet for -(CH₂)₆CH₃ (δ 1.2–1.6 ppm) .
  • IR : S-H stretching (absent post-alkylation) and C-S vibrations at 600–700 cm⁻¹ .
  • HRMS : Molecular ion peak at m/z 304.18 (C₁₄H₂₀N₂S) confirms molecular weight .

Q. What preliminary biological activities have been reported for benzimidazole derivatives with thioether substituents?

  • Methodological Answer :
  • Antimicrobial Screening : Derivatives with alkylthio groups exhibit activity against S. aureus and S. typhi via membrane disruption (MIC: 8–32 µg/mL). Test via broth microdilution assays .
  • EGFR Inhibition : Analogous 2-phenylbenzimidazoles show IC₅₀ values <10 µM in kinase assays. Use molecular docking (AutoDock Vina) to predict binding to EGFR’s ATP pocket .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound, and what computational parameters are recommended?

  • Methodological Answer :
  • DFT Setup : Use B3LYP/6-31G* basis set in Gaussian 09 to optimize geometry and calculate HOMO-LUMO gaps. The thioether group reduces bandgap (ΔE ≈ 3.5 eV), enhancing charge transfer in optoelectronic applications .
  • Electrostatic Potential Maps : Visualize electron-rich regions (benzimidazole N atoms) for predicting nucleophilic attack sites .

Q. What structure-activity relationships (SAR) govern the corrosion inhibition efficiency of alkylthio-benzimidazoles in acidic environments?

  • Methodological Answer :
  • Experimental Design : Perform weight loss and electrochemical impedance spectroscopy (EIS) on carbon steel in 1M HCl.
  • Key Findings : Longer alkyl chains (e.g., heptyl) improve hydrophobicity, achieving >90% inhibition at 500 ppm. Adsorption follows Langmuir isotherm models .

Q. How does the tautomeric behavior of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Tautomer Stability : The 1H-tautomer dominates in solution (NMR-confirmed). Use DMSO-d₆ to observe tautomeric equilibrium via variable-temperature NMR .
  • Reactivity : Protonation at N3 enhances electrophilicity. React with methyl iodide in THF to form 1-methyl derivatives, monitored by LC-MS .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer :
  • Stability Studies : Accelerated aging at 40°C/75% RH shows <5% degradation over 6 months when stored in amber vials under N₂.
  • Additives : Incorporate 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

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